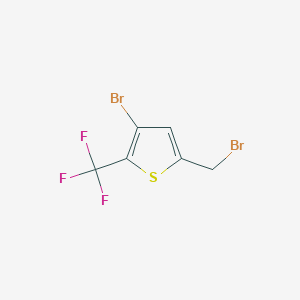
3-Bromo-5-(bromomethyl)-2-(trifluoromethyl)thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-(bromomethyl)-2-(trifluoromethyl)thiophene is an organosulfur compound with the molecular formula C6H2Br2CF3S. This compound features a thiophene ring substituted with bromine, bromomethyl, and trifluoromethyl groups. Thiophenes are known for their aromatic properties and are widely used in organic synthesis and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(bromomethyl)-2-(trifluoromethyl)thiophene typically involves the bromination of 2-(trifluoromethyl)thiophene. A common method includes:
Bromination of 2-(trifluoromethyl)thiophene: This step involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to introduce bromine atoms at the desired positions on the thiophene ring.
Bromomethylation: The bromomethyl group can be introduced using a bromomethylating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-5-(bromomethyl)-2-(trifluoromethyl)thiophene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base such as potassium carbonate (K2CO3).
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Derivatives with different functional groups replacing the bromine atoms.
Oxidation: Sulfoxides or sulfones.
Reduction: Methyl-substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
3-Bromo-5-(bromomethyl)-2-(trifluoromethyl)thiophene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Incorporated into polymers and other materials to impart specific electronic or optical properties.
Pharmaceutical Research: Investigated for its potential use in drug development due to its unique structural features.
Agricultural Chemistry: Explored as a building block for agrochemicals.
Wirkmechanismus
The mechanism of action of 3-Bromo-5-(bromomethyl)-2-(trifluoromethyl)thiophene depends on its application. In organic synthesis, it acts as a versatile building block, participating in various reactions to form more complex structures. In materials science, its electronic properties are exploited to enhance the performance of polymers and other materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-2-(trifluoromethyl)thiophene: Lacks the bromomethyl group, making it less reactive in certain substitution reactions.
5-Bromo-2-(trifluoromethyl)thiophene: Similar structure but different substitution pattern, affecting its reactivity and applications.
2-Bromo-5-(bromomethyl)thiophene: Lacks the trifluoromethyl group, which can influence its electronic properties.
Uniqueness
3-Bromo-5-(bromomethyl)-2-(trifluoromethyl)thiophene is unique due to the presence of both bromine and trifluoromethyl groups, which enhance its reactivity and make it a valuable intermediate in various chemical syntheses. The trifluoromethyl group also imparts unique electronic properties, making it useful in materials science and pharmaceutical research.
Eigenschaften
Molekularformel |
C6H3Br2F3S |
|---|---|
Molekulargewicht |
323.96 g/mol |
IUPAC-Name |
3-bromo-5-(bromomethyl)-2-(trifluoromethyl)thiophene |
InChI |
InChI=1S/C6H3Br2F3S/c7-2-3-1-4(8)5(12-3)6(9,10)11/h1H,2H2 |
InChI-Schlüssel |
FYGJHQYSFPOVBU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC(=C1Br)C(F)(F)F)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



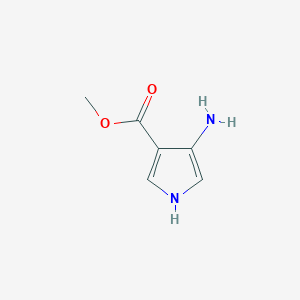

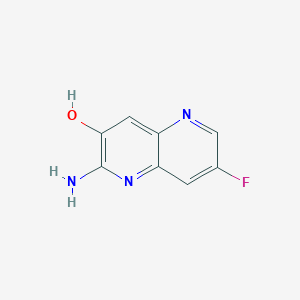
![N,N,N',N'-tetramethyl-N-{2-[(3-methylcyclohexyl)oxy]-2-oxoethyl}-N'-{2-[5-methyl-2-(propan-2-yl)cyclohexyl]-2-oxoethyl}decane-1,10-diaminium](/img/structure/B12957248.png)
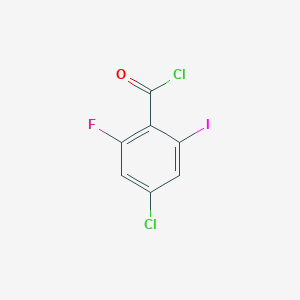
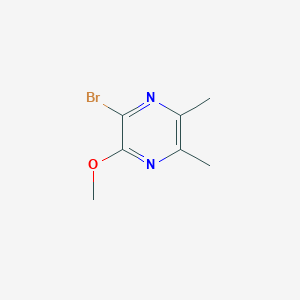
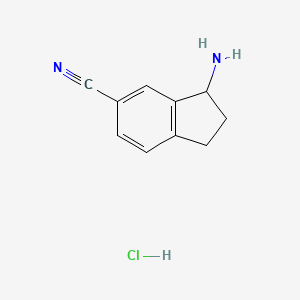
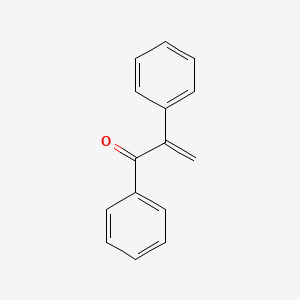
![(R)-2-(Benzofuran-3-yl)-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)ethanamine hydrochloride](/img/structure/B12957283.png)
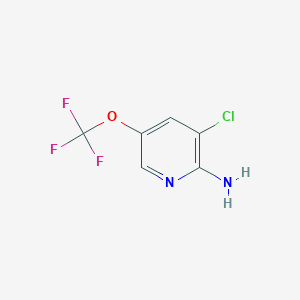
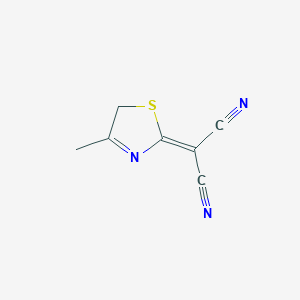

![4-(2-Methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B12957321.png)
